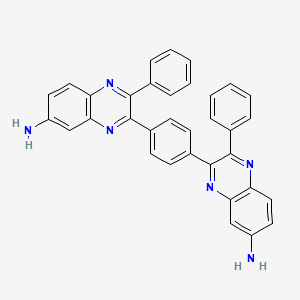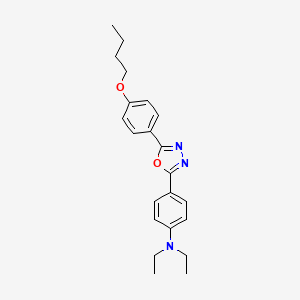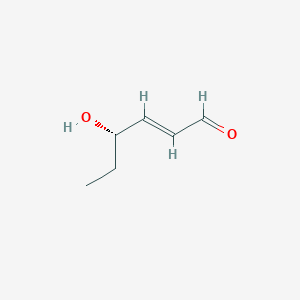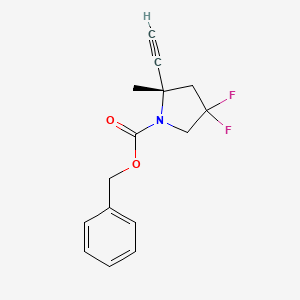![molecular formula C9H14BrN3O B12942132 2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88733-74-8](/img/structure/B12942132.png)
2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-aryl-1-ethanone with butylamine in the presence of a suitable catalyst. One common method involves the use of isoquinoline as a catalyst, which facilitates the addition of 2-bromo-1-aryl-1-ethanone to dialkyl azodicarboxylate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while cycloaddition reactions can produce complex ring structures .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-aryl-1-ethanone: Shares a similar structure but lacks the butylamino group.
1-Bromo-2-butyne: Another brominated compound with different reactivity and applications.
Uniqueness
2-Bromo-1-(2-(butylamino)-1H-imidazol-4-yl)ethanone is unique due to its combination of the imidazole ring and the butylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
88733-74-8 |
|---|---|
Molekularformel |
C9H14BrN3O |
Molekulargewicht |
260.13 g/mol |
IUPAC-Name |
2-bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C9H14BrN3O/c1-2-3-4-11-9-12-6-7(13-9)8(14)5-10/h6H,2-5H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
DGMSONSOYJZZRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC=C(N1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)



![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)


![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)
